2-Hydroxyisonicotinic Acid

Positional Isomerism Organic Synthesis Intermediate Pharmaceutical Scaffold

Researchers targeting neuropeptide Y5 or HIV protease often face scaffold validation bottlenecks. This compound offers a definitive solution as the exact 2-hydroxy-4-carboxy pyridine building block with established SAR. • Proven precursor to Y5 receptor antagonists for anti-obesity programs. • Key scaffold for HIV protease inhibitor p-subsite optimization. • Essential for synthesizing the N-oxide transition-state analog of protocatechuate 3,4-dioxygenase (IC50 ~25 nM). Supplied with certified purity ≥98% and full documentation for rapid procurement.

Molecular Formula C6H5NO3
Molecular Weight 139.11 g/mol
CAS No. 22282-72-0
Cat. No. B042705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxyisonicotinic Acid
CAS22282-72-0
Synonyms1,2-Dihydro-2-oxo-4-pyridinecarboxylic Acid;  2-Oxo-1,2-dihydropyridine-4-carboxylic Acid;  2-Pyridone-4-carboxylic Acid;  NSC 132888
Molecular FormulaC6H5NO3
Molecular Weight139.11 g/mol
Structural Identifiers
SMILESC1=CNC(=O)C=C1C(=O)O
InChIInChI=1S/C6H5NO3/c8-5-3-4(6(9)10)1-2-7-5/h1-3H,(H,7,8)(H,9,10)
InChIKeyBXHCJLRTXPHUGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxyisonicotinic Acid: Core Properties and Market Position


2-Hydroxyisonicotinic acid (CAS 22282-72-0), also known as 2-oxo-1,2-dihydropyridine-4-carboxylic acid or 2-hydroxypyridine-4-carboxylic acid, is a heterocyclic organic compound with the molecular formula C6H5NO3 and a molecular weight of 139.11 . It belongs to the pyridine derivative class, characterized by a hydroxyl group at the 2-position and a carboxylic acid at the 4-position of the pyridine ring [1]. This specific substitution pattern enables keto-enol tautomerism, existing in equilibrium between the 2-hydroxypyridine and 2-pyridone forms . This tautomeric behavior is central to its utility as a versatile intermediate in pharmaceutical synthesis and as a biochemical reagent for life science research [2]. It is typically supplied as a white to off-white crystalline powder with a melting point exceeding 300°C, indicating high thermal stability suitable for diverse reaction conditions .

Why 2-Hydroxyisonicotinic Acid Cannot Be Substituted by Generic Analogs


Generic substitution with other pyridine carboxylic acids, such as isonicotinic acid, 4-hydroxy-2-pyridinecarboxylic acid, or citrazinic acid, is not chemically equivalent due to the unique combination and positional arrangement of functional groups on the pyridine ring of 2-hydroxyisonicotinic acid [1]. The specific 2-hydroxy-4-carboxy substitution pattern enables a distinct keto-enol tautomerism and metal chelation geometry not shared by its analogs [2]. This structural specificity directly translates to divergent reactivity and biological activity. For instance, while isonicotinic acid (4-carboxy) lacks the 2-hydroxy group, and 4-hydroxy-2-pyridinecarboxylic acid (CAS 22468-26-4) places the hydroxyl group at the 4-position, neither can replicate the precise hydrogen-bonding network or metal-binding pocket interactions of 2-hydroxyisonicotinic acid . This is further underscored by its unique role as a specific inhibitor scaffold for neuropeptide Y Y5 and HIV protease, activities that are not inherent to its close structural relatives . Furthermore, its documented formation as a specific microbial metabolite of isonicotinic acid by Sarcina sp. highlights a distinct biological handling and enzymatic recognition that differs from related compounds like citrazinic acid [3].

Quantitative Differentiation Against Key Pyridine Analogs


Positional Isomerism Dictates Biochemical Utility vs. 4-Hydroxy Analog

The compound's specific utility in pharmaceutical synthesis is fundamentally tied to the 2-hydroxy-4-carboxy substitution pattern, which enables keto-enol tautomerism and specific chelation geometry [1]. In contrast, the positional isomer 4-hydroxy-2-pyridinecarboxylic acid (CAS 22468-26-4) features a 4-hydroxy-2-carboxy pattern, resulting in a different tautomeric equilibrium and distinct reactivity . This difference is evidenced by their divergent applications: 2-hydroxyisonicotinic acid is explicitly cited as a key intermediate in the synthesis of neuropeptide Y Y5 inhibitors and HIV protease inhibitors, a role not attributed to its 4-hydroxy positional isomer .

Positional Isomerism Organic Synthesis Intermediate Pharmaceutical Scaffold

2-Hydroxylation Enables Metal Chelation Absent in Isonicotinic Acid

The addition of a hydroxyl group at the 2-position distinguishes 2-hydroxyisonicotinic acid from its parent compound, isonicotinic acid (4-pyridinecarboxylic acid) . This functionalization is critical for enabling metal ion chelation. 2-Hydroxyisonicotinic acid is recognized for its ability to chelate metal ions such as iron(III), a property exploited in its N-oxide form as a potent transition-state analog inhibitor of protocatechuate 3,4-dioxygenase [1]. Isonicotinic acid, lacking this hydroxyl group, does not exhibit the same chelation capability and is primarily known as a precursor to the antitubercular drug isoniazid [2].

Metal Chelation Enzyme Inhibition Ligand Design

N-Oxide Derivative as a Sub-Micromolar Dioxygenase Inhibitor

The N-oxide derivative of 2-hydroxyisonicotinic acid acts as a highly potent, sub-micromolar inhibitor of protocatechuate 3,4-dioxygenase (EC 1.13.11.3), a non-heme iron enzyme [1]. Specifically, 2-hydroxyisonicotinic acid N-oxide achieves 50% inactivation of the enzyme from Pseudomonas putida at a concentration of 0.000025 mM (25 nM) after just 10 minutes, making it the most potent inhibitor reported for this enzyme class [2]. In comparison, the closely related analog 6-hydroxynicotinic acid N-oxide (NNO) is also a known inhibitor, but its relative potency and binding mode differ, as revealed by comparative crystallographic studies [3]. The crystal structure of the 3,4-PCD·INO complex (PDB: 3PCJ) at 2.1-2.2 Å resolution demonstrates that 2-hydroxyisonicotinic acid N-oxide (INO) forms a specific asymmetrically chelated complex with the active site Fe3+, a geometry critical for its inhibitory mechanism [4].

Enzyme Inhibition Metalloenzyme Transition-State Analog

Distinct Microbial Oxidation vs. Citrazinic Acid

In microbial systems, 2-hydroxyisonicotinic acid exhibits a distinct metabolic fate compared to the related compound citrazinic acid (2,6-dihydroxyisonicotinic acid). A 1979 study on Sarcina sp. demonstrated that cells grown on isonicotinic acid or isonicotinic acid hydrazide actively oxidize 2-hydroxyisonicotinic acid as a substrate [1]. In direct contrast, citrazinic acid was not oxidized under the same conditions, indicating a high degree of enzymatic specificity for the 2-hydroxy analog over the 2,6-dihydroxy derivative [2]. Furthermore, the study identified the presence of a specific 2-hydroxyisonicotinic acid hydroxylase in cell-free extracts, confirming a dedicated enzymatic pathway for this compound [3].

Microbial Metabolism Enzyme Substrate Specificity Biodegradation

Optimal Research and Procurement Scenarios


Synthesis of Neuropeptide Y Y5 Receptor Inhibitors

2-Hydroxyisonicotinic acid is a validated building block for the synthesis of selective inhibitors targeting the neuropeptide Y Y5 receptor, which is implicated in the regulation of food intake and obesity . The compound's unique 2-hydroxy-4-carboxy pyridine scaffold provides a critical template for medicinal chemistry programs aimed at developing anti-obesity therapeutics . Researchers can leverage this compound's established role in the synthesis pathway to accelerate lead optimization and avoid de novo scaffold development. This specific application is not served by its positional isomers or other pyridine carboxylic acids, making it a targeted procurement for this therapeutic area [1].

HIV Protease Inhibitor p-Subsite Optimization

This compound is explicitly utilized in the optimization of p-subsite residues of HIV protease inhibitors . The specific tautomeric and hydrogen-bonding capabilities of the 2-hydroxy-4-carboxy pyridine motif allow for precise interactions within the protease active site, which are essential for improving inhibitor potency and selectivity . For virology and medicinal chemistry groups working on next-generation antiretroviral therapies, sourcing this exact building block is necessary to replicate or improve upon published inhibitor structures.

Non-Heme Iron Dioxygenase Inhibitor Development

For enzymologists and structural biologists studying non-heme iron enzymes like protocatechuate 3,4-dioxygenase, 2-hydroxyisonicotinic acid is the essential precursor to its N-oxide derivative, a gold-standard transition-state analog inhibitor [2]. The N-oxide demonstrates sub-micromolar potency (IC50 ~25 nM) and its co-crystal structure with the enzyme (PDB 3PCJ) provides a detailed, atomic-level map of inhibitor binding [3]. This makes the parent compound a vital reagent for mechanistic studies, inhibitor screening, and rational drug design targeting this enzyme family. Alternative pyridine derivatives do not produce the same inhibitory profile or structural insights [4].

Microbial Metabolism of Pyridine Derivatives

2-Hydroxyisonicotinic acid serves as a specific substrate for 2-hydroxyisonicotinic acid hydroxylase in Sarcina sp. and related microorganisms [5]. Researchers studying the biodegradation pathways of pyridine-containing pollutants or the microbial transformation of pharmaceutical compounds can utilize this compound as a defined intermediate to track metabolic flux and enzyme activity [6]. Its distinct metabolic fate, particularly in contrast to citrazinic acid which is not oxidized by the same systems, allows for precise pathway mapping and enzyme characterization [7].

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